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Introduction
Allyl alcohol (prop-2-en-1-ol), a versatile bifunctional molecule possessing both a hydroxyl

group and a carbon-carbon double bond, serves as a crucial intermediate in the synthesis of a

wide array of chemical products. Its applications span the production of polymers, resins,

plasticizers, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth

exploration of the discovery and historical development of allyl alcohol synthesis, detailing the

core methodologies from laboratory-scale preparations to large-scale industrial manufacturing.

Particular emphasis is placed on the experimental protocols and quantitative data associated

with the primary synthesis routes.

Historical Perspective and Discovery
The journey of allyl alcohol synthesis began in the mid-19th century. In 1856, French chemist

Auguste Cahours and German chemist August Hofmann first reported the synthesis of allyl
alcohol. Their pioneering work involved the hydrolysis of allyl iodide. This initial discovery laid

the groundwork for future investigations into the chemistry of allyl compounds.

The commercial production of allyl alcohol, however, did not commence until the development

of processes based on readily available feedstocks. The Olin and Shell corporations were

instrumental in commercializing the hydrolysis of allyl chloride, a process that became a

dominant production method for many years.[1] Subsequently, alternative industrial routes were
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developed to circumvent the use of chlorine and to improve efficiency and sustainability. These

include the isomerization of propylene oxide and the hydrolysis of allyl acetate, the latter being

notably advanced by Bayer AG.[2][3] In parallel, laboratory-scale syntheses, particularly those

utilizing renewable resources like glycerol, have been refined, offering greener alternatives.

Major Synthetic Methodologies
The synthesis of allyl alcohol can be broadly categorized into industrial-scale processes,

primarily derived from propylene, and laboratory-scale preparations, which include methods

from renewable feedstocks.

Industrial Production from Propylene
Propylene is the primary feedstock for the large-scale industrial production of allyl alcohol
through several distinct pathways.

This traditional method, commercialized by Olin and Shell, involves the reaction of allyl chloride

with a base, typically sodium hydroxide.[1]

Reaction: CH₂=CHCH₂Cl + NaOH → CH₂=CHCH₂OH + NaCl

The process is typically carried out in a continuous reactor system. To achieve high conversion

rates and minimize the formation of byproducts such as diallyl ether, the reaction requires

careful control of temperature, pressure, and pH.[2]
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Experimental Protocol (Industrial Process Outline): A continuous stream of allyl chloride and a

dilute aqueous solution of sodium hydroxide are fed into a preheater and then into a high-

pressure reactor.[2] The reactor is typically made of nickel to resist corrosion.[2] The mixture is

maintained at a temperature of approximately 150°C and a pressure of 1.3–1.4 MPa.[2]

Thorough mixing is crucial to maintain a constant pH.[2] The reaction mixture exiting the

reactor is then sent to a stripping column to remove unreacted allyl chloride, which is recycled.

The aqueous solution containing allyl alcohol is further purified through a series of distillation
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columns, including an azeotropic distillation step with diallyl ether as an entrainer to remove

water.[2]

This method offers a chlorine-free alternative to the allyl chloride route and has become a

widely used commercial process. The reaction involves the catalytic rearrangement of

propylene oxide to allyl alcohol at high temperatures.

Reaction: CH₃CH(O)CH₂ → CH₂=CHCH₂OH

The preferred catalyst for this vapor-phase process is lithium phosphate.[2]
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Experimental Protocol (Industrial Process Outline): Propylene oxide vapor is passed over a

fixed-bed catalyst of lithium phosphate.[2] The reaction is conducted at temperatures ranging

from 250 to 350°C.[2] The catalyst may be supported on an inert material.[2] The effluent gas

from the reactor, containing allyl alcohol, unreacted propylene oxide, and byproducts, is

cooled and condensed. The liquid product is then subjected to distillation to separate the high-

purity allyl alcohol. Variations of this process exist, including a liquid-phase process where a

finely ground lithium phosphate catalyst is suspended in a high-boiling solvent.[2]

This two-step process, notably developed by Bayer AG, involves the acetoxylation of propylene

to form allyl acetate, followed by its hydrolysis to allyl alcohol.[2][3] This route also avoids the

use of chlorine.

Step 1: Acetoxylation of Propylene CH₂=CHCH₃ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃

+ H₂O

Step 2: Hydrolysis of Allyl Acetate CH₂=CHCH₂OCOCH₃ + H₂O → CH₂=CHCH₂OH +

CH₃COOH

A key advantage of this process is the recycling of the acetic acid produced during the

hydrolysis step back to the acetoxylation reactor.[2]
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Experimental Protocol (Industrial Process Outline): In the first stage, a gaseous mixture of

propylene, acetic acid, and oxygen is passed over a palladium-based catalyst at temperatures

between 50 and 250°C.[4] The resulting allyl acetate is condensed and then fed into a

hydrolysis reactor. The hydrolysis is typically catalyzed by an acid cation exchanger (e.g.,

sulfonated polystyrene) at around 100°C.[2] The product stream from the hydrolysis reactor,

containing allyl alcohol, acetic acid, and water, is then separated by distillation. The recovered

acetic acid is recycled to the first stage.

Laboratory Synthesis from Glycerol
The synthesis of allyl alcohol from glycerol, a byproduct of biodiesel production, represents a

sustainable and renewable approach. The most common laboratory methods involve the

reaction of glycerol with either formic acid or oxalic acid.[5]

Reaction with Formic Acid (Simplified): C₃H₅(OH)₃ + HCOOH → CH₂=CHCH₂OH + CO₂ +

2H₂O

Experimental Protocol (Laboratory Scale): Apparatus: A round-bottomed flask equipped with a

distillation apparatus, a thermometer immersed in the reaction mixture, and a receiving flask. A

heating mantle is used for heating.

Procedure (adapted from Organic Syntheses):[5]

In a 5-liter round-bottomed flask, place 2 kg of glycerol and 700 g of 85% formic acid.[5]

Connect the flask to a condenser for downward distillation.[5]

Heat the mixture rapidly. The first distillate should appear within 15 minutes, and the

temperature should reach 195°C within 30-45 minutes. Slow heating can lead to charring

and reduced yield.[5]

Collect the distillate that comes over between 195°C and 260°C.[5]

Allow the reaction flask to cool to 100-125°C and add another 500 g of 85% formic acid.[5]

Repeat the distillation, collecting the fraction between 195°C and 260°C.[5]
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A third addition of 500 g of formic acid and subsequent distillation can be performed.[5]

Combine the 195–260°C distillates and treat them with potassium carbonate to salt out the

allyl alcohol and neutralize any remaining formic acid.[5]

Distill the separated organic layer, collecting the fraction boiling up to approximately 103°C

(or up to 98°C if using a fractionating column).[5] This yields an aqueous solution of allyl
alcohol.

For further purification and drying, the aqueous allyl alcohol can be subjected to azeotropic

distillation with a solvent like carbon tetrachloride or dried with anhydrous potassium

carbonate followed by fractional distillation.[5]

Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthesis methods of

allyl alcohol, allowing for a comparative analysis.

Table 1: Industrial Synthesis Methods for Allyl Alcohol
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Parameter
Hydrolysis of Allyl
Chloride

Isomerization of
Propylene Oxide

Hydrolysis of Allyl
Acetate

Feedstock Allyl Chloride Propylene Oxide
Propylene, Acetic

Acid, Oxygen

Catalyst
None (Base-

mediated)
Lithium Phosphate[2]

Palladium-based

(Acetoxylation)[2],

Acid Cation

Exchanger

(Hydrolysis)[2]

Temperature 150°C[2]

250–350°C (Vapor

Phase)[2], ~280°C

(Liquid Phase)[2]

50–250°C

(Acetoxylation)[4],

~100°C (Hydrolysis)

[2]

Pressure 1.3–1.4 MPa[2]
Atmospheric or

slightly elevated

Atmospheric or

slightly elevated

Yield 85–95%[2] ~90% (Overall)[2] ~90% (Overall)[2]

Selectivity
~90% to Allyl

Alcohol[6]
92–97%[2] High

Key Byproducts
Diallyl ether (5–10%),

Chloropropenes[2]

Propionaldehyde,

Acetone

Acrolein, Allyl

Diacetate[3]

Commercialized by Olin, Shell[1]
LyondellBasell, and

others
Bayer AG[2]

Table 2: Laboratory Synthesis of Allyl Alcohol from Glycerol
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Parameter Reaction with Formic Acid Reaction with Oxalic Acid

Feedstock Glycerol, Formic Acid Glycerol, Oxalic Acid

Catalyst None None

Temperature 195–260°C (Distillation)[5] ~220-240°C

Pressure Atmospheric Atmospheric

Yield 45–54%[5] 20–30%[5]

Key Byproducts Allyl formate, Acrolein[5] Acrolein[5]

Reference
Organic Syntheses, Coll. Vol.

1, p.15 (1941)[5]

Conclusion
The synthesis of allyl alcohol has evolved significantly from its initial discovery in the 19th

century. Industrial production has shifted from chlorine-based processes to more efficient and

environmentally benign methods based on propylene oxide isomerization and propylene

acetoxylation. These processes are characterized by high yields and selectivities, driven by the

development of sophisticated catalytic systems. Concurrently, the growing interest in

sustainable chemistry has revitalized research into glycerol-based routes, offering a renewable

pathway to this important chemical intermediate. The choice of a particular synthetic route

depends on various factors, including feedstock availability, economic considerations, and

environmental regulations. The detailed methodologies and comparative data presented in this

guide are intended to serve as a valuable resource for researchers and professionals in the

chemical and pharmaceutical industries, facilitating further innovation in the synthesis and

application of allyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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